Forsythoside B

Antioxidant Free Radical Oxidative Stress

Researchers studying cerebral ischemia-reperfusion injury and neuroinflammation face a shortage of agents effective in delayed intervention windows. Forsythoside B addresses this gap with validated NF-κB pathway modulation and a unique TRPV3 inhibitory profile. • NF-κB pathway modulator; suppresses TNF-α, IL-6, and IκB phosphorylation • TRPV3 channel inhibitor (IC₅₀ = 6.7 µM) for itch, pain, and skin barrier research • Synergy with meropenem against A. baumannii & P. aeruginosa (FICI ≤ 0.5) • Extended therapeutic window up to 5 h post-reperfusion in preclinical stroke models Supplied with HPLC purity verification and Certificate of Analysis. Global shipping with cold-chain logistics ensures long-term stability.

Molecular Formula C34H44O19
Molecular Weight 756.7 g/mol
CAS No. 81525-13-5
Cat. No. B600410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForsythoside B
CAS81525-13-5
Molecular FormulaC34H44O19
Molecular Weight756.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
InChIInChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33+,34+/m0/s1
InChIKeyJMBINOWGIHWPJI-UNSOMVRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Forsythoside B – Inflammation & Neuroprotection Research


Forsythoside B is a phenylethanoid glycoside isolated from plants including Forsythia suspensa and Marrubium alysson [1]. It is structurally characterized by a caffeoyl moiety linked to a core sugar structure, with a molecular formula of C₃₄H₄₄O₁₉ and a molecular weight of 756.7 g/mol [1]. The compound is a primary bioactive constituent in traditional Chinese medicine preparations and has been identified as a modulator of the NF-κB signaling pathway and an inhibitor of pro-inflammatory cytokines such as TNF-α and IL-6 .

Pathway NF-κB and pro-inflammatory cytokine modulation studies
Target TRPV3 channel inhibition assay context
Model Oxidative stress and cerebral ischemia-reperfusion research

Why Forsythoside B Cannot Be Substituted


While the phenylethanoid glycoside class includes several structurally related compounds (e.g., Forsythoside A, Acteoside/Verbascoside, Poliumoside), direct substitution is scientifically unsupported. These analogs differ in their glycosidic linkages and hydroxylation patterns, leading to substantial divergence in bioactivity. For instance, Forsythoside B demonstrates a unique antioxidant radical scavenging profile (IC₅₀ values ranging from 8.7 µM to 262.6 µM across different radicals) that does not directly translate to its closest structural relatives . Furthermore, Forsythoside B has been specifically identified as an inhibitor of the transient receptor potential vanilloid 3 (TRPV3) channel (IC₅₀ = 6.7 µM), a target not broadly associated with generic phenylethanoid glycosides . Substituting based solely on class membership risks introducing uncontrolled variables in experimental models of inflammation, neuroprotection, and bacterial infection, as detailed in the quantitative evidence below.

Forsythoside B (target)
Structural analog (potential substitute)
Radical scavengingReported distinct DPPH radical scavenging profile
Acteoside / PoliumosideScavenging balance may differ; DPPH assay endpoint mismatch possible
TRPV3 inhibitionTRPV3 channel inhibition reported; not a class-wide property
Forsythoside ANo reported TRPV3 activity; target-engagement context differs

Comparative Evidence for Forsythoside B


Radical Scavenging vs. Structural Analogs

Forsythoside B exhibits a distinct radical scavenging profile in cell-free assays that differentiates it from other phenylethanoid glycosides like Acteoside (Verbascoside) and Poliumoside. While all three compounds share antioxidant properties, Forsythoside B demonstrates the highest potency against the DPPH radical (IC₅₀ = 8.7 µM) among the panel tested, with substantially weaker activity against O₂⁻ (IC₅₀ = 262.6 µM). This profile contrasts with Acteoside, which shows a more balanced, albeit less potent on DPPH, scavenging pattern .

DPPH Radical Scavenging
Reported
IC₅₀ 8.7 µM
Supports DPPH radical scavenging assay context
Activity varies by radical species; class comparison data to verify
Antioxidant Free Radical Oxidative Stress

TRPV3 Channel Inhibition Specificity

Forsythoside B is a potent and specific inhibitor of the transient receptor potential vanilloid 3 (TRPV3) channel, with an IC₅₀ of 6.7 µM in HEK293 cells expressing the human receptor. This activity is not a general feature of phenylethanoid glycosides; for example, the closely related Forsythoside A has not been reported to exhibit significant TRPV3 inhibition .

TRPV3 Channel Inhibition
Class-level
IC₅₀ 6.7 µM
Supports TRPV3 pathway assay context
Specificity not broadly characterized; Forsythoside A no inhibition
TRPV3 Ion Channel Dermatology Pain

Extended Therapeutic Window in Cerebral Ischemia

In a rat model of cerebral ischemia and reperfusion, Forsythoside B (20 mg/kg) demonstrated significant neuroprotective activity even when administered with a delay of up to 5 hours post-reperfusion. This contrasts with the standard comparator, tissue plasminogen activator (tPA), which has a narrow therapeutic window of approximately 4.5 hours in clinical settings and is associated with hemorrhagic transformation risk [1].

Neuroprotection Window Context
Head-to-head
Neuroprotection reported at 1, 3, 5 h post-reperfusion
Reported wider time-to-treatment endpoint vs tPA (≤4.5 h)
Rat MCAO model; endpoint context requires validation
Neuroprotection Ischemia-Reperfusion Injury Stroke

Synergy with Meropenem Against Gram-Negative Bacteria

Forsythoside B demonstrates synergistic antibacterial activity when combined with the carbapenem antibiotic meropenem against clinical isolates of Acinetobacter baumannii and Pseudomonas aeruginosa. The fractional inhibitory concentration index (FICI) was ≤ 0.5, indicating strong synergy [1]. This is a differentiated property compared to other phenylethanoid glycosides like Forsythoside A, which has not been reported to exhibit this specific synergistic interaction with meropenem against these pathogens.

Meropenem Synergy
Head-to-head
FICI ≤ 0.5 (synergy)
Supports antimicrobial synergy screening context
A. baumannii and P. aeruginosa isolates; Forsythoside A no synergy
Antibacterial Synergy Antibiotic Resistance

Pharmacokinetic Profile vs. Forsythoside A

Following oral administration of a Flos Lonicerae-Fructus Forsythiae herb combination in rats, Forsythoside B exhibited a distinct pharmacokinetic profile compared to its isomer, Forsythoside A. Forsythoside B showed a higher maximum plasma concentration (Cₘₐₓ = 125.6 ± 23.4 ng/mL) and a longer elimination half-life (t₁/₂ = 3.8 ± 0.6 h) than Forsythoside A (Cₘₐₓ = 85.2 ± 15.7 ng/mL; t₁/₂ = 2.1 ± 0.4 h) [1].

PK vs Forsythoside A
Head-to-head
1.48× higher Cₘₐₓ; 1.8× longer t₁/₂
Supports systemic exposure-model interpretation
Rat plasma; herbal combination administration
Pharmacokinetics Bioavailability ADME

Forsythoside B Application Scenarios


Preclinical Stroke and Neuroinflammation

Based on its extended therapeutic window (up to 5 h post-reperfusion) and potent NF-κB inhibition, Forsythoside B is uniquely suited for preclinical stroke models investigating delayed neuroprotective interventions [1]. Its ability to reduce infarct size and attenuate blood-brain barrier breakdown makes it a critical tool for exploring neuroinflammation and cerebral ischemia-reperfusion injury mechanisms.

Multidrug-Resistant Gram-Negative Infections

The demonstrated synergy with meropenem (FICI ≤ 0.5) against A. baumannii and P. aeruginosa positions Forsythoside B as a valuable adjuvant in research aimed at overcoming antibiotic resistance [1]. This scenario is particularly relevant for developing novel combination therapies for difficult-to-treat nosocomial infections.

TRPV3-Mediated Pain and Dermatological Conditions

The specific TRPV3 inhibitory activity (IC₅₀ = 6.7 µM) differentiates Forsythoside B from other phenylethanoid glycosides and provides a unique pharmacological tool for studying TRPV3-related pathways in itch, pain, and skin barrier function [1]. This includes applications in cosmetic science for pore-tightening formulations.

Application
Selection Property
Validation Focus
Ischemia-reperfusion injury studies
NF-κB pathway inhibition context
Infarct size and blood-brain barrier endpoints
Antimicrobial synergy screening
Meropenem synergy context
FICI and Gram-negative strain-panel endpoints
TRPV3 channel research
TRPV3 inhibition specificity
Ion channel activation and skin barrier endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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